Cas no 1804886-10-9 (2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)

2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine structure
1804886-10-9 structure
Product name:2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine
CAS No:1804886-10-9
MF:C7H5Br2F2NO
Molecular Weight:316.925507307053
CID:4915232

2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine
    • インチ: 1S/C7H5Br2F2NO/c8-2-3-1-4(6(10)11)5(9)12-7(3)13/h1,6H,2H2,(H,12,13)
    • InChIKey: SEJKSSRYOMQUQK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)F)C=C(CBr)C(N1)=O

計算された属性

  • 精确分子量: 316.869
  • 同位素质量: 314.871
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 29.1

2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024006990-1g
2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine
1804886-10-9 97%
1g
$1,663.20 2022-04-01
Alichem
A024006990-500mg
2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine
1804886-10-9 97%
500mg
$960.40 2022-04-01

2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine 関連文献

2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridineに関する追加情報

Research Briefing on 2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine (CAS: 1804886-10-9)

2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine (CAS: 1804886-10-9) is a halogenated pyridine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of bioactive molecules. This compound features a unique combination of bromo and difluoromethyl substituents, which are known to enhance the physicochemical properties and biological activity of pharmaceutical agents. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine as a key building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study highlighted the compound's ability to undergo selective nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. The resulting BTK inhibitors exhibited potent activity against B-cell malignancies, with IC50 values in the low nanomolar range. This underscores the compound's utility in targeted cancer therapy.

Another significant application of this compound was reported in a 2024 ACS Chemical Biology paper, where it was used to develop a new class of antimicrobial agents. The difluoromethyl group was found to enhance membrane permeability, while the bromine atoms facilitated covalent binding to bacterial enzymes. The synthesized derivatives demonstrated broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for addressing antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine. A 2023 Organic Process Research & Development article detailed a scalable, high-yield synthesis route using continuous flow chemistry, which reduced hazardous waste generation and improved safety profiles. This methodological innovation is critical for large-scale production in pharmaceutical manufacturing.

In conclusion, 2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine (CAS: 1804886-10-9) represents a promising scaffold in medicinal chemistry, with demonstrated applications in oncology and infectious disease research. Its unique structural features and reactivity profile make it a valuable tool for drug discovery. Future research directions may include exploring its utility in other therapeutic areas, such as neurodegenerative diseases, and further optimizing its synthetic accessibility.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd